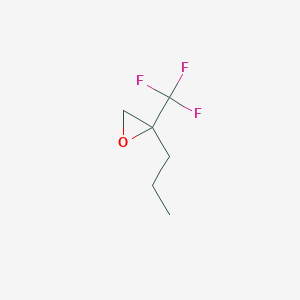

2-Propyl-2-(trifluoromethyl)oxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Propyl-2-(trifluoromethyl)oxirane” is also known as “2-(Trifluoromethyl)oxirane” and has the molecular formula C3H3F3O . It is a fluorinated organic compound with the chemical formula C6H3F7O . It is a colorless liquid with a faint odor, and is commonly used as a reactive intermediate in the synthesis of various fluorinated compounds .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid at 65—70 °C, which affords 3-acetoxy-2-bromo-1,1,1-trifluoropropane. When treated with an alkali, the latter is readily converted into (trifluoromethyl)oxirane .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C3H3F3O . It has an average mass of 112.050 Da and a monoisotopic mass of 112.013596 Da .

Physical and Chemical Properties Analysis

“this compound” has a boiling point of 81 °C and a density of 0.975 g/mL at 25 °C . Its refractive index is 1.32 .

科学的研究の応用

Synthesis and Stereochemistry

- Enantiomeric Purity and Synthesis : 2-Propyl-2-(trifluoromethyl)oxirane is used in the synthesis of enantiomerically pure trifluorolactic acids, demonstrating potential in synthetic chemistry for producing enantiomerically pure compounds (Bussche-Hünnefeld et al., 1992).

Chemical Reactivity and Catalysis

- Regio- and Diastereoselective Reactions : This compound is involved in regio- and diastereoselective ring-opening reactions, illustrating its potential in producing specific chiral compounds, which is essential in pharmaceutical synthesis (Li et al., 2010).

- Phase Transfer Catalysis : Its reaction with alcohols under phase transfer catalysis conditions highlights its versatility in organic synthesis, particularly in the production of tertiary alcohols (Petrov, 2004).

- Stereospecific Alkylation : The stereospecific alkylation of alpha-trifluoromethyl oxiranyl anion derived from this compound demonstrates its role in creating optically active trifluoromethylated tertiary alcohols (Yamauchi et al., 2002).

Pharmaceutical Applications

- Anti-malarial Activity : Derivatives of this compound have shown potent anti-malarial activity, making it valuable in drug discovery and medicinal chemistry (Dalal et al., 2019).

Material Science and Polymer Chemistry

- Elastomeric Properties : Variants of this compound, such as poly((2-chloroethyl)oxirane), exhibit elastomeric properties and reactivity, indicating its potential in creating new polyether elastomers (Shih et al., 1982).

Molecular Interactions and Spectroscopy

- Weak Hydrogen Bonds : The oxirane-trifluoromethane dimer, involving this compound, shows weak hydrogen bonding interactions, contributing to the understanding of non-covalent interactions in molecular chemistry (Alonso et al., 2004).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-propyl-2-(trifluoromethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O/c1-2-3-5(4-10-5)6(7,8)9/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHNQWUHAOYZCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CO1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate](/img/structure/B2627275.png)

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2627277.png)

![(Z)-N-Benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2627281.png)

![2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2627282.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2627285.png)

![1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2627287.png)

![6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2627289.png)